

A Comparative Guide to N-Propylaniline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *N-Propylaniline*

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For Researchers, Scientists, and Drug Development Professionals

N-Propylaniline (CAS 622-80-0) is a secondary aromatic amine that serves as a versatile chemical intermediate in various fields, including the synthesis of agrochemicals, dyes, and potentially pharmaceutical compounds. This guide provides a comprehensive review of its physicochemical properties, spectroscopic signature, and synthetic routes, comparing it with other relevant N-alkylanilines and positional isomers to offer a clear perspective for its application in research and development.

Physicochemical Properties: A Comparative Overview

N-Propylaniline is a clear, colorless to yellow-green liquid at room temperature.^{[1][2]} Its properties are largely defined by the interplay between the aromatic phenyl ring and the N-propyl group. To better contextualize its characteristics, a comparison with its lower homologue (N-Ethylaniline) and a positional isomer (4-Propylaniline) is presented.

Table 1: Physicochemical Properties of **N-Propylaniline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ N	[1][3]
Molecular Weight	135.21 g/mol	[1][3]
Appearance	Clear, colorless to yellow-green liquid	[1][2]
Boiling Point	220-221.1 °C	[1][4]
Melting Point	-6.87 °C (estimate)	[1][4]
Density	0.944 - 0.952 g/cm ³ at 20-25 °C	[1][4][5]
Flash Point	86.8 - 91 °C	[1][2][4]
Refractive Index	1.541 - 1.548 at 20 °C	[1][4][5]
pKa	5.04 ± 0.20 (Predicted)	[1][4]
logP	2.51 - 2.58	[3][4]
Solubility	Very soluble in ethanol and diethyl ether.	[5]

Table 2: Comparative Physicochemical Properties of Selected Anilines

Property	N-Propylaniline	N-Ethylaniline	4-Propylaniline
CAS Number	622-80-0	103-69-5	2696-84-6
Molecular Weight	135.21 g/mol	121.18 g/mol	135.21 g/mol
Boiling Point	220-221 °C[1][4]	205 °C[1][6]	224-226 °C[3][7]
Melting Point	-6.87 °C (est.)[1]	-63 °C[1][8]	31.33 °C (est.)[7]
Density	~0.95 g/cm ³ [1]	~0.963 g/cm ³ [1][6]	~0.919 g/cm ³ [3][7]
Flash Point	~91 °C[1]	85 °C[1][6]	~104 °C[4][7]

The comparison highlights subtle but important differences. The boiling point of **N-Propylaniline** is higher than its lower homologue, N-Ethylaniline, as expected due to increased molecular weight and van der Waals forces. The positional isomer, 4-Propylaniline, has a slightly higher boiling point, which can be attributed to differences in molecular symmetry and intermolecular interactions.

Spectroscopic Characterization: Distinguishing Isomers

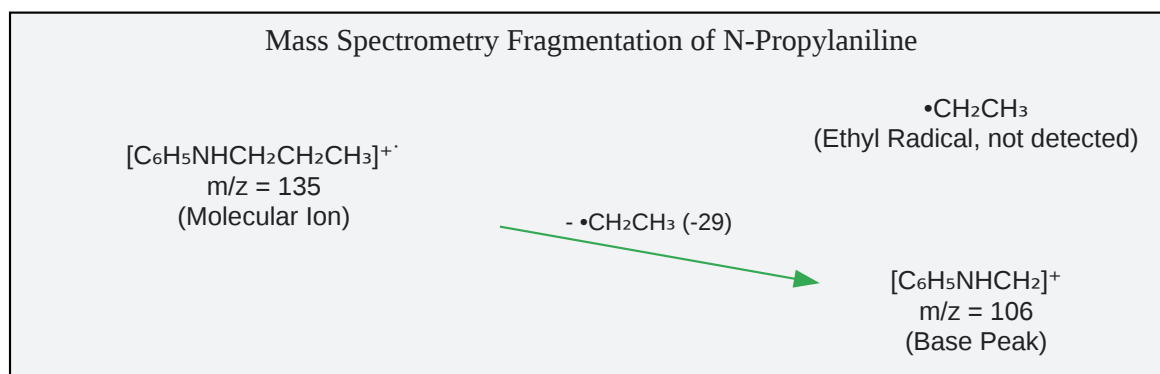
Spectroscopic analysis is critical for confirming the identity and purity of **N-Propylaniline** and distinguishing it from its isomers.

- **¹H NMR Spectroscopy:** Proton NMR is highly effective for distinguishing N-alkylaniline isomers. **N-Propylaniline** will show a characteristic triplet for the terminal methyl protons, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. This contrasts with N-isopropylaniline, which would show a doublet for the two methyl groups and a septet for the methine proton.
- **¹³C NMR Spectroscopy:** The carbon spectrum provides complementary information on the number and electronic environment of carbon atoms.
- **Infrared (IR) Spectroscopy:** The IR spectrum will display a characteristic N-H stretching band for a secondary amine, in addition to C-H stretches for the alkyl and aromatic groups, and C=C stretching bands for the benzene ring.
- **Mass Spectrometry (MS):** Mass spectrometry is a powerful tool for differentiating isomers through their fragmentation patterns.[6] A common fragmentation pathway for N-alkylanilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[6] For **N-Propylaniline**, this results in the loss of an ethyl radical (a mass of 29) to form a stable ion, which is often the base peak.

Table 3: Comparative Spectroscopic Data for **N-Propylaniline** Isomers

Technique	N-Propylaniline ($\text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_2\text{CH}_3$)	N-Isopropylaniline ($\text{C}_6\text{H}_5\text{NHCH}(\text{CH}_3)_2$)
^1H NMR	Signals for propyl group (triplet, sextet, triplet) and aromatic protons.	Signals for isopropyl group (doublet, septet) and aromatic protons.
MS Key Fragment	m/z 106 (M-29, loss of $\bullet\text{CH}_2\text{CH}_3$)	m/z 120 (M-15, loss of $\bullet\text{CH}_3$)

The distinct loss of a methyl radical (M-15) in N-isopropylaniline versus an ethyl radical (M-29) in **N-propylaniline** provides a definitive method for their differentiation via mass spectrometry. [6]



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Caption: Alpha-cleavage fragmentation of **N-Propylaniline** in MS.

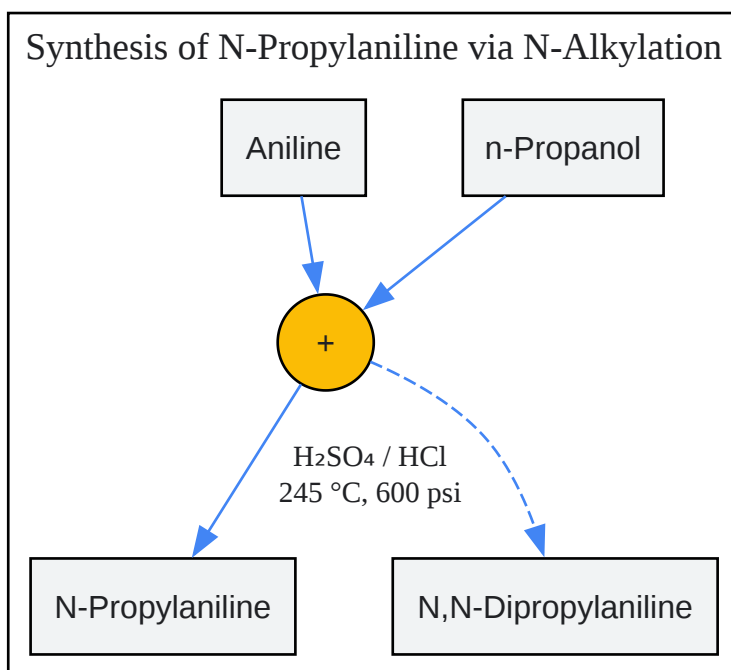
Synthesis Protocols

N-Propylaniline can be synthesized through several methods. The classical approach involves direct alkylation of aniline, while modern methods often employ reductive amination.

Experimental Protocol 1: N-Alkylation of Aniline with n-Propanol

This method involves the reaction of aniline with n-propanol at elevated temperature and pressure using an acid catalyst. A systematic study has identified optimal conditions for this synthesis.[5]

- Reactants: Aniline, n-Propanol, Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl) as a catalyst.
- Reaction Conditions:
 - Temperature: 245 °C[5]
 - Pressure: 600 lb/in²[5]
 - Residence Time: 2 hours[5]
 - Mole Ratio (Aniline:n-Propanol): 1:3[5]
 - Mole Ratio (Aniline:Catalyst H^+): 1:0.305[5]
- Procedure:
 - Aniline, n-propanol, and the acid catalyst are charged into a high-pressure autoclave.
 - The reactor is sealed and pressurized.
 - The mixture is heated to 245 °C and maintained for 2 hours with stirring.
 - After cooling, the reactor is depressurized.
 - The reaction mixture is worked up by neutralizing the acid, followed by extraction and purification (e.g., distillation) to isolate **N-propylaniline**.
- Notes: This reaction produces a mixture of **N-propylaniline** and the dialkylated product, N,N-dipropylaniline. Under the optimal conditions for dipropylaniline synthesis, the conversion to **N-propylaniline** is reported to be around 47-52%. [5]



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Caption: General workflow for the synthesis of **N-Propylaniline**.

Experimental Protocol 2: Reductive Amination (General Method)

Reductive amination is a common and often higher-yielding method for preparing secondary amines. This involves the reaction of aniline with propanal to form an intermediate imine (or enamine), which is then reduced in situ to **N-propylaniline**.

- Reactants: Aniline, Propanal, Reducing Agent (e.g., Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), Sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$).
- General Procedure (using $\text{NaBH}(\text{OAc})_3$):
 - To a stirred solution of aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add propanal (1-1.2 equivalents).
 - The mixture is stirred at room temperature for 20-30 minutes to allow for imine formation.

- Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the mixture.
- The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS), typically for several hours to overnight.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or distillation to yield pure **N-propylaniline**.

Applications and Comparative Utility


N-Propylaniline's primary role is as a chemical intermediate. While specific, direct applications are not as widely documented as for other anilines, its utility can be inferred from its chemical family and related compounds.

- **Agrochemical Synthesis:** N-alkylanilines are crucial precursors in the herbicide industry. Notably, N,N-dipropylaniline is a key intermediate in the synthesis of the widely used dinitroaniline herbicide, Trifluralin.[7][8] Trifluralin is produced by reacting 4-chloro-3,5-dinitrobenzotrifluoride with dipropylamine.[9] Since **N-propylaniline** is a co-product in the industrial synthesis of N,N-dipropylaniline from aniline and propanol, its formation is directly linked to the agrochemical supply chain.[5]
- **Dye Intermediate:** Substituted anilines are foundational components in the manufacturing of azo dyes and other colorants. Patents have described the use of related N-propyl aniline derivatives, such as N-propyl-N-hydroxyethylaniline and N,N-di-**n-propylaniline**, in the synthesis of methine dyes and other dyestuffs, indicating a potential application for **N-propylaniline** in this sector.[1]
- **Pharmaceutical and Specialty Chemicals:** The **N-propylaniline** scaffold can be used to build more complex molecules. Substituted anilines are common in medicinal chemistry, and the N-propyl group can be used to tune properties like lipophilicity and metabolic stability in drug candidates.[10]

Safety and Handling

N-Propylaniline is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for **N-Propylaniline**

Pictogram	Class	Hazard Statement
	Acute Toxicity (Oral, Dermal, Inhalation), Categories 4	H302+H312+H332: Harmful if swallowed, in contact with skin or inhaled.
Skin Irritation, Category 2	H315: Causes skin irritation.[9]	
Eye Irritation, Category 2	H319: Causes serious eye irritation.[9]	
Specific Target Organ Toxicity (Single Exposure)	H370: Causes damage to organs.[9]	
Specific Target Organ Toxicity (Repeated Exposure)	H372: Causes damage to organs through prolonged or repeated exposure.[9]	

- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles/face shield.[1] Avoid breathing vapors. Keep away from heat and open flames. Store in a cool, dark, and tightly sealed container under an inert atmosphere, as the compound is sensitive to air and light.[9]

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